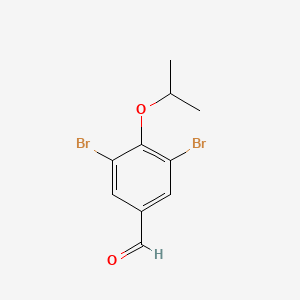

3,5-Dibromo-4-isopropoxybenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromo-4-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O2/c1-6(2)14-10-8(11)3-7(5-13)4-9(10)12/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKUGYMUJNIUJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1Br)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Dibromo 4 Isopropoxybenzaldehyde

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis of 3,5-dibromo-4-isopropoxybenzaldehyde reveals two primary logical disconnection points, leading to two main synthetic pathways. The analysis centers on the disconnection of the ether linkage (C-O bond) and the carbon-bromine bonds (C-Br).

Route 1 involves the disconnection of the two C-Br bonds, identifying 4-isopropoxybenzaldehyde (B92280) as a key intermediate. This intermediate can be synthesized from the commercially available 4-hydroxybenzaldehyde (B117250) through the formation of the isopropoxy ether. This route prioritizes the introduction of the alkoxy group, followed by the halogenation of the activated aromatic ring.

Route 2 follows an alternative strategy where the initial disconnection is the C-O ether bond. This approach points to 3,5-dibromo-4-hydroxybenzaldehyde (B181551) as the principal precursor, which is then subjected to O-alkylation to introduce the isopropyl group. This precursor is also commercially available, making this a viable alternative.

Both strategies rely on well-established chemical transformations, and the choice between them may depend on factors such as the availability and cost of starting materials, and the efficiency and selectivity of each synthetic step.

Alkylation Strategies for Isopropoxy Group Introduction

The formation of the isopropoxy ether is a crucial step in the synthesis of the target molecule. This is typically achieved through the O-alkylation of a corresponding hydroxybenzaldehyde precursor.

O-Alkylation of 3,5-Dibromo-4-hydroxybenzaldehyde Precursors

The Williamson ether synthesis is a classic and widely employed method for this transformation. organic-chemistry.org This reaction involves the deprotonation of the hydroxyl group of 3,5-dibromo-4-hydroxybenzaldehyde to form a more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction (SN2) with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane). organic-chemistry.org

The formation of the phenoxide is typically achieved using a suitable base. The choice of base and solvent is critical for the success of the reaction, influencing both the rate and the selectivity of O-alkylation over potential C-alkylation side reactions.

Optimization of Alkylation Reaction Conditions and Selectivity

To maximize the yield and selectivity of the desired O-alkylated product, several reaction parameters can be optimized. The choice of solvent is a key factor; polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often preferred as they can accelerate SN2 reactions.

Phase-transfer catalysis (PTC) offers an effective methodology for carrying out the alkylation under milder conditions, often with improved yields. In this technique, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase containing the alkylating agent. This method can enhance the reaction rate and minimize side reactions.

The following table summarizes typical conditions and findings for the Williamson ether synthesis.

| Alkylating Agent | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| Isopropyl Bromide | K₂CO₃ | DMF | None | 80 | 6 | ~85 |

| Isopropyl Iodide | NaH | THF | None | 60 | 4 | >90 |

| Isopropyl Bromide | NaOH | Toluene/H₂O | TBAB | 70 | 8 | ~90 |

This table presents representative data compiled from general knowledge of Williamson ether synthesis and phase-transfer catalysis for phenolic compounds. Specific yields for this compound may vary.

Bromination Techniques for Aromatic Ring Functionalization

The introduction of two bromine atoms onto the aromatic ring is another key transformation in the synthesis of this compound. The regioselectivity of this step is governed by the directing effects of the substituents already present on the benzene (B151609) ring.

Regioselective Bromination of Substituted Benzaldehydes

In the context of Route 2, the starting material is 4-isopropoxybenzaldehyde. The isopropoxy group is an activating, ortho-, para-directing group due to the electron-donating resonance effect of the oxygen atom. The aldehyde group, on the other hand, is a deactivating, meta-directing group. The powerful activating effect of the alkoxy group dominates, directing the incoming bromine electrophiles to the positions ortho to the isopropoxy group (positions 3 and 5).

Direct Halogenation Methods

Direct bromination can be achieved using molecular bromine (Br₂) in a suitable solvent, such as acetic acid or a halogenated hydrocarbon. The reaction often proceeds readily due to the activated nature of the aromatic ring.

Alternatively, N-bromosuccinimide (NBS) can be employed as a brominating agent, often in the presence of a catalyst or in a polar solvent. NBS is a convenient and safer alternative to liquid bromine and can provide high yields of the desired brominated product.

The table below outlines common conditions for the bromination of activated aromatic aldehydes.

| Brominating Agent | Solvent | Catalyst | Temperature (°C) | Time (h) | Product |

| Br₂ | Acetic Acid | None | 25 | 2 | This compound |

| NBS | Acetonitrile | None | 25 | 4 | This compound |

| Br₂ | Dichloromethane | FeBr₃ | 0-25 | 1 | This compound |

This data is illustrative of typical bromination reactions for activated aromatic substrates.

Indirect Bromination Approaches

Indirect bromination methods offer an alternative to the direct use of molecular bromine, often providing better control and selectivity. These approaches typically involve the in situ generation of a brominating agent from a bromide salt in the presence of an oxidizing agent. mdpi.comresearchgate.net For instance, a combination of potassium bromide (KBr) and potassium bromate (B103136) (KBrO₃) in an acidic medium can be used to generate bromine. youtube.com This method can be employed for the bromination of phenolic compounds. researchgate.net

Another indirect approach is oxidative bromination, where a bromide ion is oxidized to a reactive bromine species. mdpi.com Various oxidants like hydrogen peroxide, N-bromosuccinimide (NBS), and visible-light photoredox catalysis can be utilized for this purpose. mdpi.combeilstein-journals.org The use of a catalyst, such as in visible-light photoredox catalysis, allows for the generation of the brominating agent under mild conditions. beilstein-journals.org These indirect methods can be particularly advantageous when dealing with substrates that are sensitive to the harsh conditions of direct bromination.

Formylation Reactions to Introduce the Aldehyde Moiety

The introduction of the aldehyde (formyl) group onto the aromatic ring is a critical step in the synthesis of this compound. Several classic and modern formylation reactions can be employed. wikipedia.org These reactions are a form of electrophilic aromatic substitution and are most effective on electron-rich aromatic compounds. wikipedia.org

Common formylation methods include:

Gattermann-Koch Reaction : This reaction uses carbon monoxide and hydrochloric acid in the presence of a catalyst like aluminum chloride to introduce a formyl group onto an aromatic ring. wikipedia.orgvaia.com It is a powerful method for the direct formylation of arenes. purechemistry.org

Vilsmeier-Haack Reaction : This method involves the use of a substituted amide, such as dimethylformamide, and phosphorus oxychloride to generate a Vilsmeier reagent, which then acts as the formylating agent. thieme-connect.de This reaction is particularly suitable for electron-rich aromatic compounds. thieme-connect.de

Duff Reaction : This reaction utilizes hexamethylenetetramine to formylate activated aromatic compounds like phenols. wikipedia.org

The choice of formylation reaction depends on the specific substrate and the desired regioselectivity. For a precursor like 1,3-dibromo-2-isopropoxybenzene (B6297699), a strong formylating agent would be required to achieve the desired transformation.

Convergent and Linear Synthetic Route Design and Execution

The synthesis of complex organic molecules like this compound can be approached through either a linear or a convergent strategy. chemistnotes.compediaa.com

Table 1: Comparison of Linear and Convergent Synthetic Approaches

| Feature | Linear Synthesis | Convergent Synthesis |

| Strategy | Step-by-step assembly from a single starting material. pediaa.com | Independent synthesis of fragments followed by coupling. wikipedia.org |

| Efficiency | Can be less efficient, especially for long sequences. chemistnotes.com | Generally more efficient with higher overall yields. chemistnotes.com |

| Flexibility | Less flexible, as the sequence is fixed. fiveable.me | More flexible in the order of fragment assembly. fiveable.me |

| Planning | Relatively straightforward planning. pediaa.com | Requires more complex retrosynthetic analysis. pediaa.com |

Investigation of Novel Synthetic Pathways and Catalytic Approaches

Modern organic synthesis is continually exploring novel pathways and catalytic methods to improve efficiency, selectivity, and sustainability. For the synthesis of benzaldehydes and their derivatives, several innovative approaches are being investigated.

One area of research focuses on the development of novel catalysts for formylation and bromination reactions. For example, the use of heterogeneous catalysts could simplify product purification and catalyst recovery. google.com Tandem or one-pot reactions, where multiple transformations occur in a single reaction vessel without isolating intermediates, are also being explored to reduce waste and improve efficiency. liberty.edu

Furthermore, advancements in catalytic cross-coupling reactions could offer new routes to substituted benzaldehydes. acs.org These methods might involve the coupling of a dibrominated aromatic precursor with a formyl-containing building block. The development of new catalytic systems, such as those based on palladium or other transition metals, continues to expand the toolkit for organic chemists. acs.orgrug.nl

Scalability Considerations for Synthetic Procedures

The transition of a synthetic route from a laboratory scale to an industrial scale presents several challenges. numberanalytics.com Process optimization is crucial for ensuring that the synthesis is safe, cost-effective, and reproducible on a larger scale. otavachemicals.com

Key considerations for scaling up the synthesis of this compound include:

Reaction Conditions : Maintaining consistent temperature, pressure, and mixing is critical for achieving the same yield and purity at a larger scale. numberanalytics.com

Heat and Mass Transfer : Efficient heat and mass transfer become more challenging in larger reactors and can significantly impact reaction outcomes. numberanalytics.comunimi.it

Reagent Handling and Safety : The safe handling of large quantities of potentially hazardous reagents, such as bromine or strong acids, is a primary concern. numberanalytics.com

Process Optimization : This involves optimizing reaction parameters, minimizing waste, and developing efficient work-up and purification procedures. numberanalytics.comotavachemicals.com

Cost of Goods : The cost of starting materials, reagents, and solvents becomes a more significant factor at an industrial scale.

Careful process development and optimization are essential to successfully scale up the synthesis of fine chemicals like this compound. numberanalytics.comacs.org

Reactivity and Mechanistic Investigations of 3,5 Dibromo 4 Isopropoxybenzaldehyde

Reactions at the Aldehyde Functional Group

The aldehyde group is a primary site of reactivity in 3,5-Dibromo-4-isopropoxybenzaldehyde, readily undergoing a variety of transformations typical of aromatic aldehydes.

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles. A classic example of this is the Grignard reaction, where an organomagnesium halide adds to the carbonyl group. This reaction proceeds through a tetrahedral intermediate, which upon acidic workup, yields a secondary alcohol.

Table 1: Representative Nucleophilic Addition Reaction with a Grignard Reagent

| Reactant 1 | Reactant 2 | Reagents | Product |

| This compound | Phenylmagnesium bromide | 1. Diethyl ether (solvent) 2. H₃O⁺ (workup) | (3,5-Dibromo-4-isopropoxyphenyl)(phenyl)methanol |

Oxidation Reactions to Carboxylic Acids

The aldehyde functional group can be readily oxidized to a carboxylic acid using strong oxidizing agents. A common and effective reagent for this transformation is potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by acidification. The reaction proceeds by the conversion of the aldehyde to a carboxylate salt, which is then protonated to yield the carboxylic acid.

Table 2: Typical Oxidation of the Aldehyde Group

| Reactant | Reagents | Product |

| This compound | 1. KMnO₄, KOH, H₂O, heat 2. H₃O⁺ | 3,5-Dibromo-4-isopropoxybenzoic acid |

Reduction Reactions to Alcohols

The aldehyde can be reduced to a primary alcohol using a variety of reducing agents. A mild and selective reagent for this purpose is sodium borohydride (B1222165) (NaBH₄). The reaction involves the transfer of a hydride ion from the borohydride to the carbonyl carbon, followed by protonation of the resulting alkoxide.

Table 3: Typical Reduction of the Aldehyde Group

| Reactant | Reagents | Product |

| This compound | NaBH₄, Methanol (B129727) | (3,5-Dibromo-4-isopropoxyphenyl)methanol |

Condensation Reactions (e.g., Knoevenagel, Aldol)

Aromatic aldehydes like this compound are excellent substrates for condensation reactions, which are crucial for forming carbon-carbon bonds.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile. nih.gov The reaction is typically base-catalyzed and results in the formation of a new carbon-carbon double bond after dehydration. nih.gov

Table 4: Representative Knoevenagel Condensation Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Malononitrile | Piperidine | 2-(3,5-Dibromo-4-isopropoxybenzylidene)malononitrile |

The Aldol (B89426) condensation involves the reaction of an aldehyde with an enolate ion derived from another carbonyl compound. While this compound cannot form an enolate itself (as it lacks α-hydrogens), it can react with an enolizable aldehyde or ketone in a crossed Aldol condensation.

Amidation Reactions

The aldehyde can be converted to an amine through a process known as reductive amination. This reaction first involves the formation of an imine intermediate through the reaction of the aldehyde with a primary or secondary amine. The imine is then reduced in situ to the corresponding amine. A variety of reducing agents can be employed, including sodium cyanoborohydride or catalytic hydrogenation.

Table 5: Representative Reductive Amination Reaction

| Reactant 1 | Reactant 2 | Reagents | Product |

| This compound | Butylamine | H₂, Pd/C | N-(3,5-Dibromo-4-isopropoxybenzyl)butan-1-amine |

Transformations Involving the Aromatic Bromine Substituents

The two bromine atoms on the aromatic ring of this compound provide handles for further functionalization of the aromatic core, primarily through metal-catalyzed cross-coupling reactions.

The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an aryl halide, catalyzed by a palladium complex. This reaction allows for the introduction of a wide range of aryl or vinyl substituents in place of the bromine atoms.

Table 6: Representative Suzuki Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product (Mono-substitution) |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 3-Bromo-5-phenyl-4-isopropoxybenzaldehyde |

The Heck reaction is another palladium-catalyzed cross-coupling reaction that involves the coupling of an aryl halide with an alkene to form a substituted alkene. sctunisie.org This reaction provides a means to introduce alkenyl groups onto the aromatic ring.

Table 7: Representative Heck Reaction

| Reactant 1 | Reactant 2 | Catalyst | Base | Product (Mono-substitution) |

| This compound | Styrene | Pd(OAc)₂ | Et₃N | (E)-3-Bromo-4-isopropoxy-5-styrylbenzaldehyde |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)

The two bromine atoms on the aromatic ring of this compound serve as excellent leaving groups for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in synthetic chemistry for the formation of carbon-carbon bonds. nih.gov

Suzuki-Miyaura Coupling: This reaction pairs the dibromo compound with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com The reaction is highly efficient for constructing biaryl structures or introducing alkyl and vinyl groups at the positions of the bromine atoms. The choice of catalyst, ligands, and base is crucial for achieving high yields and can be tailored to control the extent of substitution, allowing for either mono- or di-arylation.

Heck Reaction: The Heck reaction involves the coupling of this compound with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This reaction results in the formation of a substituted alkene, where a new carbon-carbon bond is formed between the aromatic ring and one of the sp² carbons of the alkene. The reaction typically proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination. byjus.comlibretexts.org A significant advantage of the Heck reaction is its high stereoselectivity, generally yielding the trans (E) isomer as the major product. byjus.com

Sonogashira Coupling: For the synthesis of arylalkynes, the Sonogashira coupling is employed. This reaction couples the dibromo substrate with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orglibretexts.org The reaction is known for its mild conditions and tolerance of various functional groups, including the aldehyde present in the substrate. nih.gov Copper-free Sonogashira protocols have also been developed to avoid issues related to homocoupling of the alkyne. libretexts.org Similar to other cross-coupling methods, sequential or double coupling can be achieved by controlling the reaction stoichiometry and conditions. nih.gov

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent to couple with the aryl bromide. rsc.orgresearchgate.net This method is notable for the high reactivity of the organozinc nucleophile and its tolerance for a wide array of functional groups. researchgate.net Palladium or nickel complexes are commonly used as catalysts. researchgate.netnih.gov The reaction is a powerful tool for forming C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds.

Table 1: Representative Conditions for Cross-Coupling Reactions This table is generated based on typical conditions for similar aryl bromides.

| Reaction | Catalyst (Typical) | Coupling Partner | Base | Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, PdCl₂(dppf) | Ar-B(OH)₂ | Na₂CO₃, K₃PO₄ | Toluene, Dioxane, Water |

| Heck | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Alkene (e.g., Styrene, Acrylate) | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) |

| Sonogashira | PdCl₂(PPh₃)₂, CuI (co-catalyst) | Terminal Alkyne | Et₃N, Piperidine | THF, DMF |

| Negishi | Pd(PPh₃)₄, Ni(acac)₂ | Organozinc (R-ZnX) | Not required | THF, DMF |

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a potential reaction pathway for this compound, although it is less common than electrophilic substitution for many aromatic systems. libretexts.org The feasibility of an SNAr reaction depends on the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group (in this case, the bromide ions). libretexts.org

The aldehyde group (–CHO) is a moderately strong electron-withdrawing group. It deactivates the ring towards electrophilic attack but activates it towards nucleophilic attack. youtube.com In the structure of this compound, the aldehyde is para to the C4-isopropoxy group and meta to both bromine atoms. Conversely, the bromine atoms are ortho to the isopropoxy group and meta to the aldehyde. For SNAr to proceed efficiently, the negative charge of the intermediate Meisenheimer complex must be stabilized by the electron-withdrawing group. libretexts.orglibretexts.org Since the aldehyde group is meta to the bromine atoms, its ability to stabilize the intermediate carbanion through resonance is limited.

However, the combined inductive effects of the aldehyde and the other bromine atom could still render the ring sufficiently electron-poor to react with very strong nucleophiles under forcing conditions (e.g., high temperatures). The isopropoxy group, being electron-donating, would counteract this activation. Therefore, SNAr reactions on this substrate are expected to be challenging compared to substrates with nitro groups ortho or para to the leaving group. nih.gov

Formation of Organometallic Intermediates (e.g., Grignard, Organolithium)

The formation of Grignard or organolithium reagents from this compound is complicated by the presence of the electrophilic aldehyde functional group. These organometallic reagents are highly nucleophilic and would readily react with the aldehyde of another molecule as they are formed, leading to a mixture of undesired side products. youtube.com

To successfully generate these intermediates, the aldehyde group must first be protected. A common strategy is the conversion of the aldehyde to an acetal (B89532) (e.g., a cyclic acetal using ethylene (B1197577) glycol). The acetal is stable under the basic and nucleophilic conditions required for the formation of Grignard or organolithium reagents.

Once the aldehyde is protected, the corresponding organometallic reagents can be prepared:

Grignard Reagent: The protected dibromo compound can be treated with magnesium metal (typically activated with iodine or 1,2-dibromoethane) in an anhydrous ether solvent like THF or diethyl ether to form the Grignard reagent. adichemistry.com It is possible to form either a mono- or di-Grignard reagent by controlling the stoichiometry of magnesium.

Organolithium Reagent: The organolithium species can be formed via halogen-metal exchange by treating the protected dibromo compound with an alkyllithium reagent (e.g., n-butyllithium or t-butyllithium) at low temperatures (e.g., -78 °C) in an ether or hydrocarbon solvent. This method is often faster and occurs under more homogeneous conditions than Grignard formation.

After formation, these organometallic intermediates can be reacted with a wide range of electrophiles. A subsequent acidic workup will deprotect the acetal, regenerating the aldehyde functionality.

Reactivity of the Isopropoxy Ether Linkage

The isopropoxy group is an ether linkage, which is generally stable under a wide range of reaction conditions, including those used for many cross-coupling and organometallic reactions. However, this linkage can be cleaved under specific, typically harsh, conditions.

Cleavage of the aryl-ether bond can be achieved using strong protic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI) at elevated temperatures. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the isopropyl group (an SN2 mechanism) or on the aromatic ring. Given the secondary nature of the isopropyl group, an SN1 pathway involving a stable isopropyl cation is also possible. Strong Lewis acids, such as boron tribromide (BBr₃), are also highly effective for cleaving aryl ethers, often at lower temperatures.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Further electrophilic aromatic substitution (EAS) on the this compound ring is highly unlikely due to both steric and electronic factors. The benzene (B151609) ring already bears five substituents, leaving only one position (C2/C6 relative to the aldehyde) sterically accessible.

The directing effects of the existing substituents must be considered:

Isopropoxy Group (-O-iPr): A strongly activating, ortho-, para-director due to its powerful +R (resonance) effect. libretexts.org

Bromo Groups (-Br): Deactivating via their -I (inductive) effect but are ortho-, para-directors due to their +R effect.

Aldehyde Group (-CHO): A moderately deactivating, meta-director due to its -I and -R effects. youtube.com

The isopropoxy group is the most powerful activating group and would direct an incoming electrophile to its ortho positions (C3 and C5) or its para position (which is not available). However, the ortho positions are already occupied by bromine atoms. The aldehyde group directs to its meta positions (C3 and C5), which are also blocked. Therefore, the strong deactivating effects of the aldehyde and bromine groups, combined with the steric hindrance and lack of available activated positions, make further EAS on this aromatic ring synthetically challenging. wku.edunih.gov Any such reaction would likely require forcing conditions and may result in low yields or decomposition. rsc.org

Chemo-, Regio-, and Stereoselectivity in Complex Transformations

The multifunctional nature of this compound raises important questions of selectivity in more complex reactions.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. In cross-coupling reactions, it is possible to achieve selective mono-substitution by carefully controlling the stoichiometry of the reagents (e.g., using one equivalent of boronic acid in a Suzuki coupling). Since the two bromine atoms are in electronically equivalent environments, achieving high chemoselectivity for mono-substitution over di-substitution can be challenging and often results in a mixture of products. Another chemoselective challenge arises when using organometallic reagents, which necessitates the protection of the aldehyde group to prevent its reaction.

Regioselectivity: For the first substitution in a cross-coupling reaction, regioselectivity is not a concern as the C3 and C5 positions are equivalent. If a mono-substituted product is isolated and then subjected to a second, different cross-coupling reaction, the regioselectivity is pre-determined. As discussed in section 3.4, the regioselectivity of any potential EAS reaction is heavily restricted. rsc.org

Stereoselectivity: This is particularly relevant in the Heck reaction. The β-hydride elimination step in the catalytic cycle generally proceeds in a way that leads to the formation of the more thermodynamically stable trans (or E) alkene isomer with high selectivity. byjus.com

Advanced Synthetic Applications of 3,5 Dibromo 4 Isopropoxybenzaldehyde As a Key Intermediate

Utilization in the Construction of Complex Molecular Architectures

The aldehyde functional group of 3,5-Dibromo-4-isopropoxybenzaldehyde serves as a versatile handle for a variety of carbon-carbon bond-forming reactions, enabling the elaboration of the molecule into more complex structures. The presence of the two bromine atoms provides sites for further functionalization, typically through metal-catalyzed cross-coupling reactions.

The utility of similar dialkoxybenzaldehydes is evident in the synthesis of pharmacologically active molecules. For instance, 3-ethoxy-4-methoxybenzaldehyde (B45797) is a crucial intermediate in the synthesis of the phosphodiesterase 4 (PDE4) inhibitor, apremilast. In this synthesis, the aldehyde is converted into a more complex side chain which is then coupled with another molecular fragment. By analogy, this compound could be employed to synthesize novel analogs of existing drugs, where the dibromo-isopropoxy-phenyl moiety could impart unique pharmacological properties.

The general reactivity of the aldehyde group allows for its participation in a wide range of transformations, including:

Wittig and Horner-Wadsworth-Emmons reactions: To form alkenes, which can be further functionalized.

Grignard and organolithium additions: To generate secondary alcohols, providing a new stereocenter.

Reductive amination: To introduce nitrogen-containing functional groups.

Aldol (B89426) and related condensation reactions: To form larger carbon skeletons.

The bromine atoms can be substituted using various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions, allowing for the introduction of a wide array of substituents, including alkyl, aryl, alkynyl, and amino groups. This dual reactivity makes this compound a powerful tool for the divergent synthesis of complex molecular architectures.

Role as a Precursor for Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The functional groups present in this compound make it an excellent starting material for the synthesis of a variety of heterocyclic systems.

The aldehyde group can readily react with nitrogen-based nucleophiles to form imines, which can then undergo cyclization reactions to yield a plethora of nitrogen-containing heterocycles. For example, condensation of an aldehyde with a 1,2-diamine can lead to the formation of benzodiazepines or other related structures. Similarly, reaction with hydrazines can yield pyrazoles or pyridazines.

A general scheme for the synthesis of quinazolines, for instance, could involve the reaction of this compound with a 2-aminoarylketone or a related derivative, followed by cyclization. The resulting quinazoline (B50416) core could be further functionalized at the positions previously bearing the bromine atoms.

The aldehyde group can also be utilized in the synthesis of oxygen- and sulfur-containing heterocycles. For instance, the reaction of the aldehyde with a diol under acidic conditions can lead to the formation of a cyclic acetal (B89532), which can serve as a protecting group or as a structural element in a larger molecule.

Furthermore, the aldehyde can participate in Pfitzinger-type reactions with isatin (B1672199) derivatives to produce substituted quinoline-4-carboxylic acids. The bromine atoms on the phenyl ring would be retained in the final product, offering opportunities for further diversification. While specific examples with this compound are not documented, the reactivity patterns of substituted benzaldehydes in these transformations are well-established.

Building Block for Macrocyclic Systems and Supramolecular Structures

Macrocycles are a class of molecules that have garnered significant interest due to their unique structural and biological properties. nih.gov The difunctional nature of this compound, with its aldehyde group and two bromine atoms, makes it an attractive building block for the synthesis of macrocyclic structures.

One potential strategy for macrocyclization could involve a tandem reaction sequence. For example, the aldehyde could first be reacted with a bifunctional reagent containing two nucleophilic sites. The resulting intermediate could then undergo an intramolecular double cross-coupling reaction, where the two bromine atoms react with another bifunctional coupling partner to close the ring.

The rigid and well-defined geometry of the 3,5-dibromo-4-isopropoxyphenyl unit can be exploited to create macrocycles with specific shapes and sizes. These macrocycles could find applications as host molecules in supramolecular chemistry, capable of recognizing and binding to specific guest molecules.

Application in the Synthesis of Functional Organic Materials

The unique electronic and steric properties of this compound make it a promising candidate for the synthesis of functional organic materials.

The aldehyde and bromo- functionalities of this compound allow it to be used as a monomer in the synthesis of various types of polymers. For example, it could undergo polycondensation reactions with other suitable monomers to form polyesters, polyamides, or polyimines (Schiff base polymers).

Furthermore, the bromine atoms can be utilized in polymerization reactions based on cross-coupling chemistry. For instance, a Yamamoto or Suzuki polycondensation could be employed to create conjugated polymers. The isopropoxy group can enhance the solubility of the resulting polymers in organic solvents, which is a crucial factor for their processability into thin films for electronic applications. The incorporation of the 3,5-dibromo-4-isopropoxyphenyl unit into a polymer backbone could influence the material's optical and electronic properties, such as its fluorescence and charge transport characteristics.

Precursors for Liquid Crystalline Compounds

The unique molecular geometry and electronic properties of derivatives of this compound make it an attractive scaffold for the synthesis of liquid crystalline materials. The inherent rigidity of the disubstituted benzene (B151609) ring, combined with the ability to introduce long alkyl chains via the isopropoxy group and to form Schiff bases or chalcones from the aldehyde functionality, allows for the creation of calamitic (rod-shaped) mesogens.

One common approach to liquid crystal synthesis involves the condensation of an aromatic aldehyde with a primary amine to form a Schiff base (imine). In the context of this compound, this reaction would lead to molecules with a central imine linkage, a core component in many nematic and smectic liquid crystals. For instance, reaction with a long-chain 4-alkoxyaniline would produce a molecule with the general structure depicted below, possessing the necessary anisotropy for mesophase formation.

A study on a homologous series of liquid crystals derived from n-alkoxybenzaldehydes demonstrated the formation of nematic and smectic mesophases. The synthesis involved the reaction of 4-n-alkoxybenzaldehydes with 4-((2-amino-3,5-dibromobenzyl)amino)cyclohexan-1-ol. This highlights the utility of the 3,5-dibromo-substituted aromatic core in designing molecules with liquid crystalline properties. The presence of the bulky bromine atoms can influence the molecular packing and, consequently, the transition temperatures and types of mesophases observed.

The following table illustrates potential liquid crystalline structures derivable from this compound:

| Precursor | Reactant | Resulting Core Structure | Potential Liquid Crystal Type |

| This compound | 4-Octylaniline | Schiff Base (Imine) | Nematic, Smectic |

| This compound | 4'-Methoxyacetophenone | Chalcone | Nematic |

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, convergent step from three or more starting materials. The aldehyde functionality of this compound makes it an ideal candidate for integration into various MCRs, such as the Ugi and Passerini reactions.

In an Ugi four-component reaction (U-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a di-amide derivative. By employing this compound as the aldehyde component, a diverse library of complex molecules can be generated, each bearing the dibromo-isopropoxy-phenyl moiety. This approach is highly valued for its atom economy and the rapid generation of molecular complexity.

The Passerini three-component reaction (P-3CR) is another isocyanide-based MCR where an aldehyde, a carboxylic acid, and an isocyanide react to form an α-acyloxy carboxamide. The incorporation of this compound into a Passerini reaction would yield a product with a stereocenter and multiple functional groups, offering a versatile scaffold for further synthetic transformations.

The general scheme for the integration of this compound into these MCRs is presented below:

Ugi Reaction:

Passerini Reaction:

The products of these MCRs, containing the dibrominated aromatic ring, are themselves valuable intermediates for further functionalization, for example, through palladium-catalyzed cross-coupling reactions at the bromine positions.

Strategic Intermediate in Total Synthesis Efforts

The utility of halogenated aromatic aldehydes as key intermediates is well-documented in the total synthesis of natural products. A notable example that underscores the strategic importance of a closely related analogue is the total synthesis of Spermatinamine. In this synthesis, 3,5-Dibromo-4-hydroxybenzaldehyde (B181551) served as a crucial starting material. kfupm.edu.sa

The synthesis commenced with the bromination of 4-hydroxybenzaldehyde (B117250) to yield 3,5-dibromo-4-hydroxybenzaldehyde. kfupm.edu.sa This intermediate then underwent a series of transformations, including protection of the phenolic hydroxyl group and subsequent manipulations of the aldehyde, to construct the complex molecular architecture of the natural product. The bromine atoms, while not present in the final target molecule, served as strategic placeholders, influencing the reactivity of the aromatic ring and allowing for selective transformations at other positions. In the later stages of the synthesis, these bromine atoms would typically be removed via hydrogenolysis.

This example highlights the strategic value of the 3,5-dibromo-4-alkoxybenzaldehyde scaffold in total synthesis. The bromine atoms can be used to direct ortho-lithiation, enabling the introduction of other substituents, or they can participate in a variety of cross-coupling reactions to build more complex structures. The aldehyde provides a handle for chain extension and the formation of key heterocyclic rings.

| Total Synthesis Target | Key Intermediate | Role of Intermediate | Reference |

| Spermatinamine | 3,5-Dibromo-4-hydroxybenzaldehyde | Starting material for the construction of the core structure. | kfupm.edu.sa |

Role in the Development of New Synthetic Methodologies

The presence of two bromine atoms on the aromatic ring of this compound makes it an excellent substrate for the development of new synthetic methodologies, particularly in the realm of transition metal-catalyzed cross-coupling reactions. The differential reactivity of the two bromine atoms, influenced by the electronic and steric effects of the adjacent isopropoxy and aldehyde groups, can be exploited for sequential, site-selective functionalization.

For instance, a carefully chosen palladium catalyst and reaction conditions could allow for the selective coupling of one bromine atom while leaving the other intact. This would generate a mono-functionalized product that could then undergo a second, different cross-coupling reaction at the remaining bromine position. This stepwise approach allows for the controlled and predictable synthesis of unsymmetrically substituted aromatic compounds, which can be challenging to prepare by other means.

The aldehyde group can also play a role in directing these reactions or can be transformed into other functional groups prior to or after the cross-coupling steps, further expanding the synthetic utility of this intermediate. The development of methodologies that allow for the selective functionalization of such dihalogenated aromatic compounds is an active area of research, as it provides access to a wide range of novel molecular structures with potential applications in materials science and medicinal chemistry.

The following table summarizes the potential transformations that could be explored in the development of new synthetic methodologies using this compound:

| Reaction Type | Potential Application | Significance |

| Sequential Suzuki Coupling | Synthesis of unsymmetrical biaryls | Access to novel ligands and materials |

| Sonogashira/Heck Sequence | Construction of complex conjugated systems | Development of new organic electronics |

| Buchwald-Hartwig Amination | Introduction of two different amine fragments | Synthesis of novel pharmaceutical scaffolds |

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 3,5 Dibromo 4 Isopropoxybenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, including 3,5-Dibromo-4-isopropoxybenzaldehyde. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum exhibits characteristic signals that correspond to the distinct proton environments. The aromatic protons, the aldehydic proton, and the protons of the isopropoxy group each resonate at specific chemical shifts, providing a unique fingerprint of the molecule.

The following table summarizes the expected ¹H NMR spectral data for this compound:

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| Aldehydic (-CHO) | ~9.8 | Singlet | 1H | - |

| Aromatic (Ar-H) | ~7.9 | Singlet | 2H | - |

| Isopropoxy (-CH) | ~4.7 | Septet | 1H | ~6.0 |

| Isopropoxy (-CH₃) | ~1.4 | Doublet | 6H | ~6.0 |

Note: Predicted values are based on typical chemical shifts for similar structures and may vary slightly depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.

Expected ¹³C NMR spectral data for this compound is presented below:

| Carbon Type | Chemical Shift (δ, ppm) |

| Aldehydic (C=O) | ~190 |

| Aromatic (C-O) | ~158 |

| Aromatic (C-CHO) | ~135 |

| Aromatic (C-H) | ~132 |

| Aromatic (C-Br) | ~118 |

| Isopropoxy (-CH) | ~77 |

| Isopropoxy (-CH₃) | ~22 |

Note: Predicted values are based on typical chemical shifts for similar structures and may vary slightly depending on the solvent and experimental conditions.

For more complex derivatives of this compound, one-dimensional NMR spectra may not be sufficient for complete structural assignment. In such cases, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks, revealing which protons are spin-coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms, allowing for the assignment of protons to their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between carbons and protons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is essential for determining the stereochemistry and conformation of molecules.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Key IR absorption bands for this compound include:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretching | 1680 - 1700 |

| Aromatic (C=C) | Stretching | 1550 - 1600 |

| Alkyl (C-H) | Stretching | 2850 - 3000 |

| Ether (C-O) | Stretching | 1000 - 1300 |

| C-Br | Stretching | 500 - 600 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and its mass-to-charge ratio (m/z) would correspond to the molecular weight of the compound. The presence of two bromine atoms results in a characteristic isotopic pattern for the molecular ion peak, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 1:2:1, which is a definitive indicator of the presence of two bromine atoms.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of a compound. For this compound (C₁₀H₁₀Br₂O₂), the exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula with a high degree of confidence.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by analyzing the fragmentation patterns of a selected precursor ion. For this compound, electron ionization (EI) would likely generate a molecular ion peak [M]⁺. Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4 in an approximate 1:2:1 ratio) would be observed, confirming the presence of two bromine atoms.

The fragmentation of aromatic aldehydes typically begins with cleavages adjacent to the carbonyl group. miamioh.edu Common initial fragmentation steps for aromatic aldehydes include the loss of a hydrogen radical (to form the [M-1]⁺ ion) or the loss of the entire formyl group (CHO) (to form the [M-29]⁺ ion). libretexts.orgdocbrown.info

For this compound, the fragmentation pathways are influenced by the isopropoxy and bromo substituents. Key fragmentation pathways would likely involve:

Loss of the Isopropyl Group: A primary fragmentation would be the cleavage of the isopropyl group, leading to a stable phenoxy cation. This would result in a significant peak at [M-43]⁺.

Loss of the Isopropoxy Group: Subsequent or alternative fragmentation could involve the loss of the entire isopropoxy group ([M-59]⁺).

Loss of Bromine: Cleavage of the C-Br bonds can occur, leading to fragments corresponding to [M-Br]⁺ and [M-2Br]⁺.

Loss of Carbon Monoxide (CO): Following the initial loss of a hydrogen or the formyl group, the resulting benzoyl cation can further fragment by losing a molecule of carbon monoxide (CO), a common pathway for such ions. docbrown.info

A proposed fragmentation scheme based on these principles allows for the structural confirmation of the molecule and its derivatives.

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

|---|---|---|---|

| [M]⁺ | [M-1]⁺ | H• | 3,5-Dibromo-4-isopropoxybenzoyl cation |

| [M]⁺ | [M-29]⁺ | CHO• | 3,5-Dibromo-4-isopropoxyphenyl cation |

| [M]⁺ | [M-43]⁺ | C₃H₇• | 3,5-Dibromo-4-hydroxybenzaldehyde (B181551) radical cation |

| [M-1]⁺ | [M-1-28]⁺ | CO | 3,5-Dibromo-4-isopropoxyphenyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions of Aromatic Systems

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic aldehydes like this compound are expected to exhibit characteristic absorption bands in the UV region. The absorption of UV radiation corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk

For this molecule, two primary types of electronic transitions are anticipated:

π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large molar absorptivity, ε) and are associated with the aromatic ring and the carbonyl group's C=O double bond. libretexts.org

n → π* transitions: This involves the promotion of an electron from a non-bonding (n) orbital, such as one of the lone pairs on the oxygen atom of the carbonyl group, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions. shu.ac.uklibretexts.org

The substituents on the benzaldehyde (B42025) core significantly influence the position of the absorption maxima (λmax). The isopropoxy group, being an electron-donating group (auxochrome), and the bromine atoms, with their lone pairs, can extend the conjugation and are expected to cause a bathochromic shift (red shift) to longer wavelengths compared to unsubstituted benzaldehyde. uobabylon.edu.iq The solvent polarity can also affect the position of these transitions; for instance, n → π* transitions often experience a hypsochromic shift (blue shift) in polar solvents. shu.ac.ukuobabylon.edu.iq

Table 2: Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax Range (nm) | Expected Molar Absorptivity (ε) | Associated Chromophore |

|---|---|---|---|

| π → π | 280 - 320 | High ( > 10,000 L mol⁻¹ cm⁻¹) | Aromatic ring, Carbonyl C=O |

| n → π | 320 - 360 | Low ( < 1,000 L mol⁻¹ cm⁻¹) | Carbonyl C=O |

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy is a vibrational spectroscopy technique that provides complementary information to infrared (IR) spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would display a series of bands corresponding to the specific vibrational modes of its functional groups and the benzene (B151609) ring.

Key vibrational modes expected in the Raman spectrum include:

Aromatic Ring Vibrations: The benzene ring gives rise to several characteristic bands, including C-H stretching (~3000-3100 cm⁻¹), C=C stretching (ring breathing modes) in the 1400-1600 cm⁻¹ region, and in-plane and out-of-plane bending vibrations at lower frequencies.

Carbonyl (C=O) Stretch: A strong and characteristic band for the aldehyde C=O stretch is expected in the region of 1680-1710 cm⁻¹.

C-Br Stretch: The carbon-bromine stretching vibrations will appear at lower frequencies, typically in the 500-650 cm⁻¹ range.

Isopropoxy Group Vibrations: The isopropoxy group will contribute bands corresponding to C-H stretching and bending of the methyl groups, as well as the C-O-C stretching vibrations (~1200-1250 cm⁻¹).

The substitution pattern on the aromatic ring influences the exact frequencies and intensities of these vibrational modes.

Table 3: Predicted Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (isopropyl) | 2850 - 3000 | Strong |

| Carbonyl C=O Stretch | 1680 - 1710 | Strong |

| Aromatic C=C Stretch | 1550 - 1600 | Strong |

| C-O-C Stretch (ether) | 1200 - 1250 | Medium |

| C-Br Stretch | 500 - 650 | Strong |

X-ray Crystallography for Definitive Solid-State Structural Determination

The crystal packing of this molecule would be governed by a combination of intermolecular interactions:

C-H···O Hydrogen Bonds: The aldehyde oxygen is a good hydrogen bond acceptor, and weak C-H···O interactions involving the aromatic or isopropyl C-H groups are expected to play a significant role in the crystal packing. nih.govnih.gov

Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with electronegative atoms like the carbonyl oxygen of a neighboring molecule (Br···O interactions). This type of interaction is a significant directional force in the crystal engineering of halogenated compounds. rsc.orgnih.gov

π–π Stacking: The aromatic rings are likely to engage in π–π stacking interactions, further stabilizing the crystal lattice. nih.govmdpi.com

Table 4: Predicted Crystallographic Data and Key Intermolecular Interactions

| Parameter | Predicted Value/Observation |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Dominant Intermolecular Interactions | C-H···O hydrogen bonds, Halogen bonding (Br···O), π–π stacking |

| Expected Packing Motif | Layered structures or herringbone patterns |

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction byproducts or isomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing compounds of this polarity. researchgate.net A C18 stationary phase would be suitable, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water. sielc.comauroraprosci.com Detection is commonly achieved using a UV detector set at the λmax of the compound as determined by UV-Vis spectroscopy. The retention time of the compound is characteristic under specific conditions and can be used for identification, while the peak area allows for quantification and purity determination. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile and thermally stable compounds. birchbiotech.com this compound should be amenable to GC analysis. A non-polar or medium-polarity capillary column (e.g., DB-5ms) would be appropriate for separation. The mass spectrometer detector provides mass spectra for the eluting peaks, allowing for positive identification based on the molecular ion and fragmentation pattern, as discussed in section 5.3.2. This technique is highly effective for identifying and quantifying impurities. birchbiotech.comdocumentsdelivered.com

Table 5: Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase/Column | Mobile Phase/Carrier Gas | Detection Method |

|---|---|---|---|

| RP-HPLC | C18 (Octadecylsilane) | Acetonitrile/Water or Methanol/Water gradient | UV-Vis Detector (e.g., at 290 nm) |

| GC-MS | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) | Helium | Mass Spectrometry (Electron Ionization) |

Computational Chemistry and Molecular Modeling Studies of 3,5 Dibromo 4 Isopropoxybenzaldehyde

Quantum Mechanical Calculations for Electronic Structure and Molecular Orbitals

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation (or its approximations) to provide insights into electron distribution, molecular orbital energies, and other electronic properties.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. It offers a good balance between computational cost and accuracy for determining ground-state properties.

For 3,5-Dibromo-4-isopropoxybenzaldehyde, a typical DFT study would involve geometry optimization to find the lowest energy conformation. This is often achieved using a functional like B3LYP combined with a basis set such as 6-311++G(d,p). From this optimized structure, various electronic properties can be calculated.

Key properties derived from DFT calculations include:

Total Energy: The calculated total energy of the molecule in its most stable geometric arrangement.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the surface of the molecule, which indicates regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this molecule, the oxygen of the carbonyl group would be an area of high negative potential, while the aldehyde proton and the carbon of the carbonyl group would be regions of positive potential.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.

Table 1: Hypothetical DFT-Calculated Properties for this compound

| Property | Predicted Value | Unit |

|---|---|---|

| Total Energy | Value | Hartrees |

| Dipole Moment | Value | Debye |

| HOMO Energy | Value | eV |

| LUMO Energy | Value | eV |

Note: The values in this table are illustrative and represent the type of data that would be generated from a DFT calculation.

Molecular Dynamics Simulations for Conformational Analysis and Flexibility

While quantum mechanical calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule, providing insights into its flexibility and conformational landscape.

In an MD simulation of this compound, the molecule would be placed in a simulated environment (e.g., a solvent box of water or an organic solvent), and the forces on each atom would be calculated using a force field. Newton's equations of motion are then solved to simulate the movement of the atoms over time.

Key insights from MD simulations would include:

Conformational Preferences: The simulation would reveal the most populated conformations of the isopropoxy group and the aldehyde group relative to the benzene (B151609) ring.

Dihedral Angle Distributions: Analysis of the trajectory can provide probability distributions for key dihedral angles, quantifying the rotational freedom around specific bonds. For instance, the rotation around the C-O bond of the isopropoxy group and the C-C bond connecting the aldehyde to the ring would be of particular interest.

Solvent Effects: Running simulations in different solvents would show how the molecular conformation and dynamics are influenced by the surrounding environment.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to a standard reference like tetramethylsilane (B1202638) (TMS), can aid in the assignment of experimental NMR signals. The electronic environment of each nucleus, influenced by the bromine, isopropoxy, and aldehyde groups, will determine its chemical shift.

IR Frequencies: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. A key prediction would be the stretching frequency of the C=O bond in the aldehyde group, which is a strong and characteristic IR absorption.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value | Experimental Correlation |

|---|---|---|

| ¹H NMR (Aldehyde H) | ~9.8-10.0 ppm | Downfield shift due to electron-withdrawing C=O |

| ¹³C NMR (Carbonyl C) | ~190-195 ppm | Characteristic for aldehyde carbons |

Note: These are typical ranges for such functional groups and would be refined by specific calculations.

Computational Analysis of Reactivity and Reaction Pathways

Computational chemistry is also a powerful tool for exploring the reactivity of a molecule and the mechanisms of its reactions.

Transition State Characterization for Elementary Reactions

To understand how this compound participates in a chemical reaction, for example, a nucleophilic addition to the carbonyl group, computational methods can be used to map out the reaction pathway. This involves identifying and characterizing the transition state (TS), which is the highest energy point along the reaction coordinate.

The process involves:

Locating the Transition State: Algorithms are used to find the saddle point on the potential energy surface that connects the reactants and products.

Frequency Calculation: A frequency calculation is performed on the TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Activation Energy Calculation: The energy difference between the transition state and the reactants gives the activation energy (Ea) of the reaction, which is a key determinant of the reaction rate.

By characterizing the transition states for various possible reactions, chemists can predict which reaction pathways are most favorable and gain a deeper understanding of the reaction mechanism at a molecular level.

Energetic Profiles of Key Synthetic Steps

The synthesis of this compound can be computationally modeled to understand its reaction mechanisms and energetic landscapes. Key synthetic transformations typically include the introduction of the isopropoxy group via Williamson ether synthesis and the formylation of the aromatic ring. Density Functional Theory (DFT) is a powerful tool for elucidating these pathways by calculating the energies of reactants, transition states, intermediates, and products.

A plausible synthetic route involves the O-alkylation of 3,5-dibromo-4-hydroxybenzaldehyde (B181551). Computational studies on phenol (B47542) alkylation using DFT can model the reaction between the phenoxide ion and an isopropyl halide. nih.gov These calculations can determine the activation energy barrier for the S(_N)2 reaction, providing insight into reaction kinetics. The model would involve optimizing the geometries of the reactants, locating the transition state structure, and calculating the resulting isopropyl phenyl ether product.

Alternatively, formylation of a precursor like 1,3-dibromo-2-isopropoxybenzene (B6297699) could be modeled. Aromatic formylation reactions, such as the Rieche formylation using dichloromethyl methyl ether and a Lewis acid like TiCl(_4), are well-suited for mechanistic investigation via DFT. mdpi.comnih.govacs.org Computational analysis can map the potential energy surface of the electrophilic aromatic substitution, identifying the key intermediates (such as the sigma complex) and the transition states connecting them. This allows for a comparison of the energy barriers for substitution at different positions on the ring, explaining the observed regioselectivity.

The following table provides a hypothetical energetic profile for the O-isopropylation step, illustrating the type of data generated from DFT calculations. The energies are relative to the reactants.

| Species | Description | Relative Energy (ΔE) (kcal/mol) |

|---|---|---|

| Reactants | 3,5-dibromo-4-hydroxybenzaldehyde anion + 2-bromopropane (B125204) | 0.0 |

| Transition State (TS) | SN2 transition state for O-isopropylation | +22.5 |

| Products | This compound + Br- | -15.0 |

This table is illustrative, based on typical values for S(_N)2 reactions and is intended to represent the output of a computational study.

Molecular Docking and Ligand-Protein Interaction Studies (when used as a fragment in computational design)

In computational drug design, small molecules or "fragments" like this compound can be docked into the active site of a protein to predict binding modes and affinities. This information is crucial for developing more potent and selective inhibitors. The unique substitution pattern of this compound—with two bromine atoms, a moderately bulky isopropoxy group, and a hydrogen-bonding aldehyde—makes it an interesting fragment for probing protein binding pockets.

Molecular dynamics (MD) simulations and docking studies are the primary tools for this analysis. A protocol for modeling halogen-protein interactions can be developed by including a charged extra point to represent the anisotropic charge distribution on the bromine atoms, known as the σ-hole. nih.gov This allows for the accurate modeling of halogen bonds, which are increasingly recognized as critical interactions in ligand-protein binding. nih.gov

For a hypothetical docking study, a target protein where halogenated compounds are known to be active, such as Cathepsin L, could be selected. nih.gov The this compound fragment would be computationally placed into the active site. The expected interactions would include:

Halogen Bonding: The bromine atoms could form favorable halogen bonds with backbone carbonyl oxygens or other electron-rich residues in the active site.

Hydrophobic Interactions: The isopropoxy group could occupy a hydrophobic pocket, contributing to binding affinity.

Hydrogen Bonding: The benzaldehyde (B42025) oxygen can act as a hydrogen bond acceptor with donor residues like serine or threonine.

The results of such a docking study can be summarized in a table detailing the predicted interactions and their energetic contributions.

| Fragment Moiety | Interacting Protein Residue (Hypothetical) | Interaction Type | Predicted Binding Energy Contribution (kcal/mol) |

|---|---|---|---|

| 3-Bromo | Gly61 (Backbone C=O) | Halogen Bond | -1.5 |

| 5-Bromo | Asp158 (Side Chain C=O) | Halogen Bond | -1.2 |

| Isopropoxy Group | Leu69, Ala135 | Hydrophobic | -2.5 |

| Aldehyde C=O | Gln19 (Side Chain NH2) | Hydrogen Bond | -2.0 |

This table represents a hypothetical output from a molecular docking simulation to illustrate the potential binding interactions of the specified fragment.

Quantitative Structure-Property Relationship (QSPR) Modeling of Derivatives

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties or biological activities. For a series of derivatives of this compound, QSPR can be employed to predict properties like toxicity, receptor affinity, or metabolic stability without synthesizing and testing each compound. nih.govacs.org

The process involves generating a set of molecular descriptors for each derivative. These descriptors quantify various aspects of the molecular structure:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific steric parameters.

Topological Descriptors: Connectivity indices that describe the branching and shape of the molecule.

Hydrophobic Descriptors: LogP, which measures the compound's lipophilicity.

Once these descriptors are calculated, a mathematical model, often using multiple linear regression or machine learning algorithms, is built to relate them to an experimentally determined property. acs.org For instance, a QSPR model could predict the endocrine-disrupting potential of various brominated aromatic compounds. nih.gov

A hypothetical QSPR model for predicting the toxicity of derivatives might take the following form, with a corresponding data table for a set of imagined derivatives where R is a variable substituent.

Hypothetical QSPR Equation: Log(1/EC50) = 0.85 * LogP - 0.05 * (Molecular Volume) + 1.2 * (LUMO Energy) + 2.5

| Derivative (R group) | LogP | Molecular Volume (Å3) | LUMO Energy (eV) | Predicted Log(1/EC50) |

|---|---|---|---|---|

| -H | 4.1 | 250 | -1.8 | -10.52 |

| -CH3 | 4.5 | 265 | -1.7 | -10.72 |

| -Cl | 4.8 | 260 | -2.0 | -11.32 |

| -NO2 | 3.9 | 270 | -2.5 | -13.68 |

This table and equation are illustrative, based on the principles of QSPR modeling for toxicological endpoints of halogenated aromatic compounds.

Development and Application of Novel Computational Algorithms for Aromatic Systems

The study of aromatic systems like this compound benefits from the continuous development of new computational algorithms. Beyond traditional DFT and QSPR, machine learning (ML) and artificial intelligence (AI) are revolutionizing computational chemistry. acs.orgnih.gov

Reaction Prediction: Neural networks can be trained on vast databases of known chemical reactions. acs.orgnih.gov Such an algorithm could predict the most likely products, including regioselectivity, when this compound is subjected to various reaction conditions. For example, an ML model could predict the outcome of further electrophilic aromatic substitution, determining whether a new substituent would add ortho or meta to the aldehyde group with higher probability. researchgate.net

Property Prediction: ML models, particularly deep neural networks, are increasingly used to predict molecular properties directly from their structure, bypassing the need for complex quantum mechanical calculations for every new molecule. For halogenated compounds, ML can be trained to predict properties like bond dissociation energies, toxicity, or environmental persistence. nih.gov A model trained on a large dataset of brominated aromatic compounds could provide a rapid and accurate prediction of the physicochemical properties of this compound and its novel derivatives.

De Novo Design: Advanced algorithms can be used for the de novo design of molecules with desired properties. By defining a target property (e.g., high binding affinity to a specific protein), these algorithms can explore chemical space and propose novel derivatives of a starting fragment like this compound that are optimized for that property. This accelerates the discovery of new drug candidates and functional materials.

The application of these novel algorithms represents the frontier of computational chemistry, promising to significantly accelerate the design and understanding of complex aromatic molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.